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molecular formula C7H4F2O3 B3033912 2,2-Difluoro-1,3-benzodioxol-4-ol CAS No. 126120-86-3

2,2-Difluoro-1,3-benzodioxol-4-ol

Cat. No. B3033912
M. Wt: 174.1 g/mol
InChI Key: RZLKNZQTCHZQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346790B2

Procedure details

2,2-Difluoro-1,3-benzodioxole (320 mg, 2.05 mmol) was dissolved in THF (2.5 mL) and cyclohexane (1.2 mL) and the resulting solution cooled down to −78° C. sec-BuLi 2M solution in cyclohexane (1.025 ml, 2.05 mmol) was added drop wise and the reaction mixture stirred for 2 hours at −78° C. Trimethylborate (230 mg, 2.25 mmol) was added and the mixture was allowed to warm slowly to room temperature. A 30% w/w aqueous solution of H2O2 (4.1 mmol) and NaOH (82 mg, 2.05 mmol) were added and the reaction mixture stirred for 18 hours at room temperature. The reaction was quenched with a 2N aqueous solution of HCl and diluted with ethyl acetate. Two phases were separated and the organic layer was washed twice with brine, dried over Na2SO4 and evaporated to dryness, affording the title compound (340 mg).
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.1 mmol
Type
reactant
Reaction Step Three
Name
Quantity
82 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
solvent
Reaction Step Four
Quantity
1.025 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:11])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[O:3]1.[Li]C(CC)C.C[O:18]B(OC)OC.OO.[OH-].[Na+]>C1COCC1.C1CCCCC1>[F:11][C:2]1([F:1])[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([OH:18])[C:5]=2[O:6]1 |f:4.5|

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2)F
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
230 mg
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
4.1 mmol
Type
reactant
Smiles
OO
Name
Quantity
82 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)CC
Name
Quantity
1.2 mL
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
1.025 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 2 hours at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 18 hours at room temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a 2N aqueous solution of HCl
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Two phases were separated
WASH
Type
WASH
Details
the organic layer was washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1(OC2=C(O1)C=CC=C2O)F
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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